molecular formula C17H22FN5 B12266394 2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12266394
M. Wt: 315.4 g/mol
InChI Key: OHRJKCFEFJRWDH-UHFFFAOYSA-N
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Description

2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a compound characterized by the presence of a piperazine ring, which is attached to a fluorophenyl group and a pyrimidine moiety

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine undergoes various types of reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, sodium methoxide, and various halogen substitutes . The conditions typically involve controlled temperatures and the use of specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on certain enzymes .

Scientific Research Applications

2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is unique due to its selective inhibition of ENT2 over ENT1, which is not commonly observed in other similar compounds . This selectivity makes it a valuable compound for targeted therapeutic applications.

Properties

Molecular Formula

C17H22FN5

Molecular Weight

315.4 g/mol

IUPAC Name

2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C17H22FN5/c1-21(2)16-7-8-19-17(20-16)23-11-9-22(10-12-23)13-14-5-3-4-6-15(14)18/h3-8H,9-13H2,1-2H3

InChI Key

OHRJKCFEFJRWDH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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